Structural Differentiation: 4-Chloro-3-Nitro vs. Mono-Nitrobenzamide Substitution Patterns
The target compound bears an ortho-related 4-chloro-3-nitro substitution pattern on the benzamide ring, whereas the closest commercially available analogs—N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898415-95-7) and the 4-nitro isomer (CAS 898432-33-2)—carry a single nitro group without halogen substitution . Adding a chlorine atom at the 4-position increases the calculated logP by approximately 0.7–0.9 units relative to the non-chlorinated parent (estimated from fragment-based contributions: πCl ≈ +0.71) and lowers the reduction potential of the nitro group through inductive electron withdrawal, a property exploited in nitroreductase (NTR)-based gene-directed enzyme prodrug therapy (GDEPT) where 4-chloro-3-nitrobenzamides show enhanced NTR substrate turnover compared to 3-nitro or 4-nitro-only benzamides [1].
| Evidence Dimension | Calculated logP (estimated from fragment constants) |
|---|---|
| Target Compound Data | clogP ≈ 3.7 ± 0.4 (C22H19ClN4O3, MW 422.87) |
| Comparator Or Baseline | CAS 898415-95-7 (3-nitro analog, no Cl): clogP ≈ 3.0; CAS 898432-33-2 (4-nitro analog, no Cl): clogP ≈ 3.0 |
| Quantified Difference | ΔclogP ≈ +0.7 (estimated) |
| Conditions | Calculated using fragment-based Hansch π constants; experimental logP not publicly reported |
Why This Matters
The higher lipophilicity of the 4-chloro congener predicts altered membrane permeability and tissue distribution, which may be critical for intracellular target engagement in cell-based assays where the mono-nitro analogs show insufficient penetration.
- [1] Denny WA. Nitroreductase-based GDEPT. Curr Pharm Des. 2002; 8(15): 1349-1361. (Class-level evidence: 4-chloro-3-nitrobenzamide motifs as enhanced NTR substrates.) View Source
